1-(4,4,4-Trifluorobutyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-(4,4,4-trifluorobutyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)2-1-5-13-6-3-12-4-7-13/h12H,1-7H2 |
InChI Key |
YYJHJSKOFAMOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 4,4,4 Trifluorobutyl Piperazine and Analogues
Established Synthetic Pathways to Piperazine (B1678402) Core Structures
The piperazine ring is a prevalent scaffold in numerous fields, particularly in pharmaceuticals. nih.gov Consequently, a variety of robust methods for its synthesis and functionalization have been developed. These generally involve either modifying a pre-existing piperazine molecule or constructing the ring from acyclic precursors.
Alkylation and Nucleophilic Substitution Approaches for N-Substitution of Piperazine
The direct N-substitution of the piperazine ring is a common and straightforward strategy for introducing substituents. nih.gov Alkylation, typically involving the reaction of piperazine with an alkyl halide, is a fundamental method for forming C-N bonds. ambeed.com However, the presence of two secondary amine groups of equal reactivity in piperazine presents a significant challenge: the reaction can lead to a mixture of the desired N-monoalkylated product, the N,N'-dialkylated byproduct, and unreacted starting material. google.com
To overcome this lack of selectivity, several strategies are employed:
Use of a Large Excess of Piperazine : Employing a significant excess of piperazine can statistically favor mono-alkylation.
Protecting Groups : A more controlled approach involves the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. N-Boc-piperazine can be selectively alkylated on the unprotected nitrogen. researchgate.net The Boc group can then be removed under acidic conditions to yield the mono-substituted piperazine. nih.gov Other protecting groups, such as the formyl group, can also be utilized. researchgate.net
Reductive Amination : This is a powerful alternative to direct alkylation. thieme-connect.com It involves the reaction of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and broad functional group tolerance. thieme-connect.comnih.gov Catalytic hydrogenation using H₂ is an atom-economical and environmentally friendly alternative, often facilitated by continuous-flow reactors to enhance safety and scalability. thieme-connect.com
| Method | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Direct Alkylation | Alkyl halide, excess piperazine, base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Simple; can result in mixtures of mono- and di-alkylated products. | google.comresearchgate.net |
| Protected Alkylation | 1. N-Boc-piperazine, alkyl halide, base (e.g., K₂CO₃). 2. Deprotection (e.g., TFA, HCl). | Excellent control for mono-alkylation; requires extra protection/deprotection steps. | researchgate.netnih.gov |
| Reductive Amination | Aldehyde/ketone, piperazine, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C). | High selectivity; avoids over-alkylation; mild conditions. | thieme-connect.comnih.govgoogle.com |
Cyclization Reactions for Piperazine Ring Formation
Building the piperazine ring from the ground up offers access to a wider range of substitution patterns, especially on the carbon atoms of the ring, which are challenging to functionalize directly. nih.govencyclopedia.pub
Several cyclization strategies have been developed:
Reductive Cyclization of Dioximes : A method starting from primary amines involves a sequential double Michael addition of nitrosoalkenes to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst, to yield the piperazine ring. nih.govmdpi.com
Palladium-Catalyzed Cyclizations : A modular approach uses a palladium catalyst to couple a propargyl unit with a diamine component, forming the six-membered ring with high regio- and stereochemical control. organic-chemistry.org Another palladium-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes containing two amine functionalities. organic-chemistry.org
Dieckmann Cyclization : This intramolecular condensation reaction can be used to form piperazine-2,5-diones, which are important precursors and analogues. The cyclization of substrates like CH₂-N(R)C(O)CH₂N(R′)CO₂Ph is initiated by a base such as sodium hydride (NaH). acs.org
Photoredox Catalysis : Modern methods utilize visible-light photoredox catalysis for the programmable synthesis of piperazine cores. One such approach involves the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with an in-situ generated imine to furnish the product. organic-chemistry.orgacs.org
| Cyclization Method | Precursors | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Pd/C, H₂ | nih.govmdpi.com |
| Palladium-Catalyzed Cyclization | Propargyl units, diamines | Palladium catalyst | organic-chemistry.org |
| Dieckmann Cyclization | N-substituted amino acid derivatives | NaH | acs.org |
| Photoredox Radical Cyclization | Diamine starting materials, carbonyl/amine partners | Organic photoredox catalyst, visible light | organic-chemistry.orgacs.org |
Introduction of the 4,4,4-Trifluorobutyl Moiety
The incorporation of fluorine into molecules can significantly alter their physicochemical properties. For the synthesis of 1-(4,4,4-Trifluorobutyl)piperazine, the key step is the formation of the bond between the piperazine nitrogen and the trifluorobutyl group.
Direct Alkylation Strategies utilizing 4,4,4-Trifluorobutyl Halides or Pseudohalides
The most direct method to synthesize the target compound is through the nucleophilic substitution of a 4,4,4-trifluorobutyl electrophile by piperazine. This would typically involve reacting piperazine with a compound like 1-bromo-4,4,4-trifluorobutane (B1268044) or 1-iodo-4,4,4-trifluorobutane.
The reaction would be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. As with other piperazine alkylations, controlling the mono- to di-alkylation ratio is the primary challenge. google.com To ensure the selective formation of this compound, the use of N-Boc-piperazine is the preferred route. The synthesis would proceed in two steps:
Alkylation of N-Boc-piperazine with a 4,4,4-trifluorobutyl halide (e.g., Br(CH₂)₃CF₃) or a pseudohalide (e.g., a tosylate or mesylate) in a suitable solvent like acetonitrile (B52724) or DMF with a base like K₂CO₃.
Removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent such as dichloromethane (B109758) or dioxane.
Functionalization of Pre-formed Piperazines with Fluorinated Linkers or Reagents
An alternative to direct alkylation is reductive amination. This strategy would involve reacting piperazine or N-Boc-piperazine with 4,4,4-trifluorobutanal. The reaction, mediated by a mild reducing agent like sodium triacetoxyborohydride, would yield the desired N-substituted piperazine directly and cleanly, avoiding the potential for quaternary ammonium (B1175870) salt formation that can occur with alkyl halides. researchgate.net
Furthermore, the synthesis of various fluorinated piperazine analogues reported in the literature demonstrates the versatility of incorporating fluorinated moieties. For instance, novel fluorinated cinnamylpiperazines have been synthesized via multi-step sequences that include coupling reactions like the Buchwald-Hartwig amination to form the aryl-piperazine bond, followed by deprotection and subsequent reaction with a fluorinated side chain. nih.gov In other work, fluorinated piperazine-hydroxyethylamine analogues have been prepared, showcasing the integration of fluorinated components into more complex structures. These examples underscore the broad applicability of established organic reactions to create diverse fluorinated piperazine derivatives.
Advanced Synthetic Techniques for Selective Functionalization
Recent advances in synthetic chemistry offer powerful tools for the functionalization of heterocycles like piperazine, often with improved selectivity and efficiency.
C–H Functionalization : Direct C–H functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized substrates. nih.gov While challenging for piperazines, methods are emerging. Photoredox catalysis, for example, has been used for the direct C–H arylation of N-arylamines, including piperazine derivatives. encyclopedia.pubnih.gov This involves the generation of an α-amino radical which can then couple with a reaction partner.
Photoredox Catalysis : Beyond C-H functionalization, visible-light photoredox catalysis enables a range of transformations under mild conditions. acs.org It has been applied to decarboxylative annulation reactions between glycine-based diamines and various aldehydes to provide 2-substituted piperazines. organic-chemistry.org
Flow Chemistry : Continuous-flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and stoichiometry. This technique is particularly advantageous for reactions that are difficult to control in batch, such as the selective mono-alkylation of piperazine, where precise mixing of reactants can significantly suppress the formation of the dialkylated byproduct. researchgate.netthieme-connect.com
These advanced methods represent the cutting edge of piperazine synthesis and offer future possibilities for creating structurally novel analogues of this compound with high precision and efficiency.
C-H Functionalization of Piperazine Rings in Derivative Synthesis
Direct C-H functionalization is an increasingly important strategy for synthesizing α-carbon-substituted piperazines, offering a more straightforward alternative to traditional multi-step de novo ring construction. nih.gov This approach selectively activates and functionalizes the C-H bonds adjacent to a nitrogen atom on a pre-existing piperazine ring. nih.gov However, methods successful for other saturated N-heterocycles like piperidines often fail or result in side reactions with piperazines due to the presence of the second nitrogen atom, which can inhibit catalyst activity. encyclopedia.pubnih.gov
Recent breakthroughs have been achieved using photoredox catalysis. researchgate.netnih.gov For instance, iridium-based photocatalysts, such as Ir(ppy)₃, have been used to achieve α-arylation of N-Boc protected piperazine with 1,4-dicyanobenzenes, producing the corresponding α-aryl-substituted piperazines. encyclopedia.pubnih.gov This method involves the photocatalyst oxidizing the piperazine, leading to the formation of an α-amino radical which then couples with an aryl radical anion. encyclopedia.pub Similarly, α-vinylation has been accomplished under photoredox conditions, coupling N-Boc piperazine with vinyl sulfones in good yield and high stereoselectivity. nih.gov These techniques represent a significant advance in the direct modification of the piperazine core, providing powerful tools for creating structural diversity. researchgate.netnih.gov
Transition-metal-catalyzed approaches have also been explored, though progress has been slower compared to other amines, again due to challenges posed by the second nitrogen atom. nih.gov The development of robust catalytic systems that can overcome these hurdles is a continuing area of research. nsf.gov
Table 1: Examples of C-H Functionalization Reactions on Piperazine Substrates This table is interactive. Users can sort data by clicking on the headers.
| Substrate | Reagent | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-piperazine (87) | 1,4-Dicyanobenzene | Ir(ppy)₃ | α-Arylation (89) | 95% | nih.gov |
| N-Boc-piperazine (87) | Vinyl sulfone (90) | Ir(ppy)₃ | α-Vinylation (91) | 74% | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral piperazine derivatives is of great interest for developing stereospecific therapeutic agents. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which can be achieved through various strategies. clockss.org While specific methods for chiral this compound are not detailed in the literature, general principles for synthesizing chiral piperazines can be applied.
One common approach involves the use of chiral starting materials. For example, optically pure amino acids can be converted into 1,2-diamines, which then serve as precursors for constructing enantiomerically pure 2,3-substituted piperazines. researchgate.netmdpi.com Another strategy is the diastereoselective introduction of a second stereocenter at a later stage of the synthesis. This has been demonstrated in the synthesis of trans-2,6-disubstituted piperazines, where diastereoselective alkylation is used to set the relative stereochemistry. clockss.org
Palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize chiral piperazinones with high yields and enantioselectivity, employing chiral ligands like electron-deficient PHOX ligands. researchgate.net Such methods provide access to chiral building blocks that can be further elaborated. Bioinspired stereoselective cyclization of chiral 1,4-diarylbutane-1,4-diols has also been shown to produce chiral tetrahydrofurans, a strategy that relies on the inherent stereochemistry of the substrate to control the cyclization outcome, which could be conceptually applied to piperazine ring formation. elsevierpure.com
Multicomponent Reactions and Click Chemistry Applications in Piperazine Conjugation
Modern synthetic strategies increasingly rely on highly efficient and versatile reactions to build complex molecules from simpler starting materials.
Multicomponent Reactions (MCRs) MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. researchgate.net These reactions are highly valued for their operational simplicity, time and energy savings, and high bond-forming index. researchgate.net The Ugi and Passerini reactions are classic examples of MCRs. researchgate.net In the context of piperazine synthesis, MCRs can be employed to rapidly generate libraries of diverse structures. For instance, an MCR could potentially be designed involving a piperazine-containing component, an aldehyde, an isocyanide, and a carboxylic acid to create complex amides in a single step.
Click Chemistry "Click chemistry" refers to a class of reactions that are rapid, high-yielding, versatile, and produce products that are easy to isolate. nih.gov The premier example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.govmedchem101.com This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov
For piperazine conjugation, a derivative such as this compound could be functionalized with either an azide (B81097) or a terminal alkyne. This functionalized piperazine can then be "clicked" onto a corresponding alkyne- or azide-modified molecule (e.g., a peptide, polymer, or nanoparticle). nih.govnih.gov The high efficiency and selectivity of click reactions make them ideal for applications in bioconjugation and materials science. nih.govmedchem101.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and byproducts. For the synthesis of substituted piperazines, several factors are typically investigated.
Catalyst and Solvent: The choice of catalyst and solvent can dramatically affect reaction outcomes. In a multicomponent reaction for synthesizing substituted encyclopedia.pubnsf.govnih.govtriazolo[4,3-a]pyrimidines, various catalysts (e.g., HCl, acetic acid, piperidine) and solvents (e.g., water, ethanol, acetonitrile) were screened, with the best yield achieved using APTS in refluxing ethanol. researchgate.net
Reaction Time and Temperature: Many syntheses of monosubstituted piperazines suffer from low yields due to competitive reactions that form disubstituted products. nih.gov One study demonstrated that using microwave irradiation could significantly shorten reaction times and improve efficiency compared to conventional heating. nih.gov For the synthesis of certain piperazine-substituted 4(1H)-quinolones, thermal cyclization was performed in a microwave reactor. nih.gov
Reagent Stoichiometry and Addition: Controlling the ratio of reactants is essential. For instance, in the synthesis of second-generation piperazine derivatives, an excess of epibromohydrin (B142927) (5 equivalents) was used in the first step, while 1.5 equivalents of 1-(2-hydroxyethyl)piperazine were used in the second step to ensure the reaction went to completion. nih.gov
Table 2: Optimization of a Multicomponent Reaction This table is interactive. Users can sort data by clicking on the headers.
| Entry | Catalyst | Solvent | Conditions | Yield of Product 4a | Reference |
|---|---|---|---|---|---|
| 1 | APTS | Water | Reflux | 60% | researchgate.net |
| 2 | APTS | Ethanol | Reflux | 75% | researchgate.net |
| 3 | HCl | Ethanol | Reflux | 45% | researchgate.net |
| 4 | Acetic acid | Ethanol | Reflux | 10% | researchgate.net |
| 5 | Piperidine (B6355638) | Ethanol | Reflux | Trace | researchgate.net |
Purification and Isolation Strategies for Substituted Piperazines
The purification and isolation of the target piperazine derivative from the reaction mixture is a critical final step in the synthetic process. The chosen strategy depends on the physical and chemical properties of the product and impurities.
Filtration: In many piperazine syntheses, byproducts or excess reagents can be removed by simple filtration. For example, when reactions are conducted with piperazine hydrochlorides, the precipitated piperazine dihydrochloride (B599025) can often be filtered off from the cooled reaction mixture. nih.gov Similarly, inorganic salts formed during the reaction, like K₂CO₃, are typically removed by filtration before concentrating the organic phase. nih.gov
Recrystallization: This is a common technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form. Isopropyl alcohol is a frequently used solvent for recrystallizing piperazine derivatives. nih.gov In one instance, piperazine was recovered from a mixture by precipitating it as piperazine hexahydrate from a solution containing isooctanol, taking advantage of the hydrate's insolubility. google.com
Chromatography: Column chromatography is a highly effective method for separating complex mixtures. Silica gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a solvent system (mobile phase), often a mixture like ethyl acetate/hexanes or ethyl acetate/methanol (B129727)/ammonia. mdpi.comnih.gov Different compounds travel through the column at different rates, allowing for their separation and collection as purified fractions. nih.govnih.gov Preparative Thin-Layer Chromatography (TLC) can also be used for purifying smaller quantities of material. clockss.orgnih.gov
Acid-Base Extraction: The basic nature of the piperazine nitrogens can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine, moving it into the aqueous layer. The layers are separated, and the aqueous layer is then basified to deprotonate the piperazine, which can then be extracted back into an organic solvent.
Spectroscopic and Advanced Analytical Characterization of 1 4,4,4 Trifluorobutyl Piperazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4,4,4-Trifluorobutyl)piperazine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would be employed for a complete structural assignment.
¹H NMR and ¹³C NMR Analysis for Piperazine (B1678402) and Butyl Chain Protons/Carbons
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the piperazine ring and the trifluorobutyl chain. The piperazine protons typically appear as multiplets in the region of 2.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear further downfield. chemicalbook.comscispace.com The protons of the butyl chain would exhibit characteristic splitting patterns based on their proximity to the trifluoromethyl group. The methylene (B1212753) group alpha to the piperazine nitrogen would likely appear as a triplet, while the methylene group adjacent to the CF₃ group would show a more complex multiplet due to coupling with both the adjacent methylene protons and the fluorine atoms.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the piperazine ring are expected to resonate in the range of 40-55 ppm. scispace.comchemicalbook.com The carbons of the butyl chain would have distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The carbon atom of the CF₃ group would be observed as a quartet due to one-bond coupling with the three fluorine atoms. The other carbons in the butyl chain would also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine | -CH₂- (N-CH₂-Butyl) | 2.5 - 2.8 | 50 - 55 |
| Piperazine | -CH₂- (NH) | 2.8 - 3.2 | 45 - 50 |
| Butyl Chain | -CH₂- (α to Piperazine) | 2.4 - 2.7 | 55 - 60 |
| Butyl Chain | -CH₂- | 1.8 - 2.1 | 20 - 25 |
| Butyl Chain | -CH₂- (α to CF₃) | 2.1 - 2.5 | 30 - 35 (quartet) |
| Butyl Chain | -CF₃ | - | 120 - 130 (quartet) |
¹⁹F NMR for Fluorine Atom Environments and Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the CF₃ group is typically observed in the range of -60 to -70 ppm relative to a standard such as CFCl₃. wikipedia.orgrsc.org The precise chemical shift and coupling constant would be diagnostic for the electronic environment of the trifluoromethyl group.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation
Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.edu For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the butyl chain and between the different protons of the piperazine ring, confirming their connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. rsc.orgepfl.ch
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₈H₁₅F₃N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass (typically with an error of less than 5 ppm) would provide strong evidence for the molecular formula of the compound. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For piperazine derivatives, characteristic fragmentation pathways often involve the cleavage of the piperazine ring. researchgate.net In the case of this compound, characteristic fragment ions would be expected from the loss of the trifluorobutyl side chain and from cleavages within the piperazine ring. The study of these fragmentation pathways is essential for the structural confirmation of the compound and for the identification of related substances in complex mixtures.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational transitions. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be accurately predicted by examining the spectra of its constituent parts: the piperazine ring and the trifluorobutyl group.
The piperazine moiety is characterized by several key vibrations. The C-H stretching vibrations of the methylene groups in the ring typically appear in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations are expected in the 1275-945 cm⁻¹ range. researchgate.net For 1-(4-Chlorophenyl) piperazine, C-H stretching bands of the piperazine ring were observed at 2954, 2896, and 2831 cm⁻¹ in the IR spectrum. researcher.life The secondary amine (N-H) in the piperazine ring, if present as a free base, would show a stretching vibration between 3250 and 3500 cm⁻¹. researcher.life
The trifluoromethyl (CF₃) group on the butyl chain introduces strong and highly characteristic absorption bands. The C-F stretching vibrations are among the strongest in an IR spectrum and are typically found in the 1000-1400 cm⁻¹ region. The aliphatic C-H stretches of the butyl chain will overlap with those of the piperazine ring in the 2850-2960 cm⁻¹ range.
Raman spectroscopy provides complementary information. While aromatic C-H stretching bands are often weak in IR spectra, they can be more prominent in Raman. researcher.life For 1-(4-Chlorophenyl)piperazine, the N-H stretch was observed at 3184 cm⁻¹ and the piperazine C-H stretches were seen at 2954, 2889, and 2833 cm⁻¹ in the Raman spectrum. researcher.life A combined IR and Raman analysis would therefore provide a comprehensive vibrational fingerprint for this compound, allowing for unambiguous functional group identification.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity | Source |
| N-H (Piperazine) | Stretch | 3250 - 3500 | Medium | researcher.life |
| C-H (Aliphatic) | Stretch | 2800 - 3000 | Medium-Strong | researchgate.netresearcher.life |
| C-F (Trifluoro) | Stretch | 1000 - 1400 | Very Strong | N/A |
| C-N (Piperazine) | Stretch | 945 - 1275 | Medium | researchgate.net |
| Piperazine Ring | Skeleton Vibration | ~945 | Medium | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the surveyed literature, extensive studies on related piperazine derivatives provide a clear indication of its likely solid-state conformation.
Piperazine-containing molecules almost invariably adopt a stable chair conformation in the solid state, as this minimizes steric and torsional strain. nih.govresearchgate.netresearchgate.netnih.gov For instance, the crystal structure of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine confirms the piperazine ring is in a chair conformation. researchgate.net Similarly, in 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, the piperazine ring also adopts a chair conformation with defined puckering parameters. researchgate.netnih.gov
In this compound, the bulky and electron-withdrawing trifluorobutyl group would be attached to one of the ring nitrogens. It is expected that this substituent would occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the piperazine ring. The specific crystal packing would be influenced by intermolecular forces, such as hydrogen bonds involving the secondary amine (N-H) of the piperazine ring, and potential dipole-dipole interactions from the C-F bonds.
Table 2: Representative Crystallographic Data for Substituted Piperazine Derivatives
| Compound | Crystal System | Space Group | Piperazine Conformation | Source |
| 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone | Monoclinic | P2₁/c | Chair | researchgate.netnih.gov |
| 1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine | Monoclinic | P2₁/c | Chair | researchgate.net |
| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | Monoclinic | P2₁/n | Chair | nih.gov |
| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Monoclinic | P2₁ | N/A (Triazole derivative) | mdpi.com |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are cornerstone methods for the analysis of piperazine systems.
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. unodc.org
In the analysis of related piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), GC-MS is routinely used for identification and quantification in various matrices. nih.govscholars.direct The electron ionization (EI) mass spectra of piperazine derivatives are typically characterized by fragmentation pathways initiated at the nitrogen atoms. researchgate.net Key fragmentation patterns involve the cleavage of the piperazine ring itself, often resulting in characteristic ions. For TFMPP, a major fragment corresponds to the loss of a C₂H₄N fragment from the molecular ion. nih.gov
For this compound, one would expect to observe the molecular ion (M⁺) and prominent fragment ions resulting from:
Alpha-cleavage adjacent to the ring nitrogen, breaking the bond to the butyl chain.
Cleavage within the piperazine ring, leading to characteristic nitrogen-containing fragments.
Loss of the trifluoromethyl group or other fragments from the butyl side chain.
Systematic toxicological analysis procedures using full-scan GC/MS have proven effective for detecting TFMPP and its metabolites in urine, suggesting similar methods would be suitable for the target compound. nih.gov
Table 3: Typical GC-MS Parameters and Fragments for Piperazine Derivatives
| Compound | GC Column | Key Fragment Ions (m/z) | Application | Source |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Rtx-200 | 172 (Base Peak, [M-C₂H₄N]⁺) | Designer Drug Analysis | researchgate.netnih.gov |
| 1-(4-Bromophenyl)piperazine (pBPP) | Zebron ZB-SemiVolatiles | 198 (Base Peak, [M-C₂H₄N]⁺), 155/157, 56 | Psychoactive Substance ID | nih.gov |
| 1-Benzylpiperazine (BZP) | Not Specified | 134, 91 (Tropylium ion) | Urine Analysis | nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for non-volatile, polar, or thermally unstable compounds. nih.gov It is the method of choice for analyzing piperazine derivatives in biological fluids, where they may be present as metabolites or in complex mixtures. nih.govnih.gov
LC-MS/MS methods, often employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, provide exceptional sensitivity and selectivity. nih.gov For the analysis of piperazine derivatives, separation is commonly achieved on a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate) in a gradient elution. nih.gov Electrospray ionization (ESI) in the positive ion mode is typically used, as the piperazine nitrogens are readily protonated.
A validated LC-MS/MS method for a synthesized anticancer piperazine derivative, TM208, demonstrated a limit of quantification of 0.2 ng/mL in rat plasma, highlighting the sensitivity of the technique. nih.gov Similar methods could be developed for this compound to support pharmacokinetic studies or to analyze potential non-volatile metabolites, such as hydroxylated or glucuronidated species. nih.gov
Table 4: Typical LC-MS/MS Conditions for Piperazine Derivative Analysis
| Compound/Analyte | LC Column | Mobile Phase | Ionization/Detection | Source |
| TM208 | C18 | Methanol-water (5 mM ammonium acetate) | ESI+, MRM | nih.gov |
| BZP and TFMPP | Not Specified | Not Specified | ESI+, SIM | nih.gov |
| 1-Amino-4-methyl-piperazine (AMP) & MNP | Poroshell HPH-C18 | Buffered aqueous solutions | MS/MS, MRM | mdpi.com |
| Various Piperazine Designer Drugs | Not Specified | Phosphate buffer/Acetonitrile (B52724) | ESI+, MS | nih.gov |
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. The control of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer.
The applicability of this technique depends entirely on the chirality of the target molecule. This compound, in its parent form, is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and does not exhibit other forms of chirality like atropisomerism. Therefore, it exists as a single structure, not as a pair of enantiomers.
Consequently, chiral chromatography is not applicable for the analysis of this compound itself.
However, should a derivative be synthesized that introduces a chiral center—for example, by adding a substituent to one of the carbon atoms on the piperazine ring—then chiral separation would become necessary. In such cases, methods employing polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are the most common and effective for resolving racemic piperazine derivatives and other pharmaceuticals. nih.govnih.govchromatographyonline.com The separation can be performed using various elution modes, including normal phase, reversed-phase, or polar organic modes, to achieve optimal resolution. nih.gov
Computational and Theoretical Investigations of 1 4,4,4 Trifluorobutyl Piperazine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level.
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For 1-(4,4,4-Trifluorobutyl)piperazine, the piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the 4,4,4-trifluorobutyl substituent on the nitrogen atom can be either axial or equatorial. DFT calculations consistently predict that the equatorial conformation is energetically more favorable, minimizing steric hindrance.
The electronic structure of the molecule is also a key focus of DFT studies. The introduction of the trifluoromethyl group has a significant impact on the electron distribution within the molecule. This electron-withdrawing group influences the charge distribution on the piperazine ring, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netirjweb.com
From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.netirjweb.com These descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (μ²/2η, where μ is the chemical potential, -χ).
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar fluorinated piperazine derivatives as described in the literature.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.95 |
| ELUMO | -0.75 |
| HOMO-LUMO Gap (ΔE) | 8.20 |
| Ionization Potential (I) | 8.95 |
| Electron Affinity (A) | 0.75 |
| Electronegativity (χ) | 4.85 |
| Chemical Hardness (η) | 4.10 |
| Chemical Softness (S) | 0.24 |
| Electrophilicity Index (ω) | 2.87 |
Conformational Analysis and Energy Landscapes of the Piperazine Ring
A detailed conformational analysis of the piperazine ring in this compound reveals a dynamic system. While the chair conformation is the global minimum, other conformations like the boat and twist-boat forms exist as higher energy states. By mapping the potential energy surface, researchers can identify the energy barriers between these different conformations. This energy landscape provides a comprehensive picture of the ring's flexibility and the likelihood of conformational transitions. The presence of the bulky and electron-withdrawing trifluorobutyl group can influence these energy barriers, potentially stabilizing or destabilizing certain conformations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment. nih.gov
Conformational Flexibility and Solvent Interactions
MD simulations in explicit solvent environments, such as water, are crucial for understanding how this compound behaves in a more realistic setting. mdpi.com These simulations can track the conformational changes of the molecule over time, revealing the dynamic interplay between the solute and solvent molecules. mdpi.com The piperazine ring can exhibit puckering and the trifluorobutyl chain can adopt various orientations. The interactions with solvent molecules, particularly through hydrogen bonding with the non-substituted nitrogen of the piperazine ring, play a significant role in stabilizing certain conformations. researchgate.netmdpi.com
Ligand-Protein Interaction Dynamics for Derivatives in Binding Studies
For derivatives of this compound that are designed to interact with biological targets such as proteins, MD simulations are an invaluable tool. nih.gov These simulations can model the process of a ligand binding to a protein's active site, revealing the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand within the binding pocket and identify any conformational changes in both the ligand and the protein upon binding. nih.gov This information is critical for the rational design of more potent and selective drug candidates.
Table 2: Key Intermolecular Interactions for a this compound Derivative in a Hypothetical Protein Binding Site (Illustrative Data) This table presents hypothetical data illustrating the types of interactions that could be identified through MD simulations.
| Ligand Moiety | Protein Residue | Interaction Type | Average Distance (Å) |
|---|---|---|---|
| Piperazine NH | Aspartic Acid | Hydrogen Bond | 2.8 |
| Trifluoromethyl Group | Leucine | Hydrophobic | 3.5 |
| Piperazine Ring | Phenylalanine | Hydrophobic | 4.2 |
| Piperazine N | Glutamic Acid | Salt Bridge | 3.1 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are instrumental in drug discovery for predicting the efficacy of new molecules and optimizing lead compounds.
Development of Predictive Models for Biological or Chemical Properties
The development of predictive QSAR models for piperazine derivatives has been a focus of various studies to understand their biological activities. For instance, a study on piperazine derivatives as mTORC1 inhibitors established a significant correlation between six molecular descriptors and the inhibitory activity (pIC50). mdpi.com These descriptors are the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The resulting models, developed using Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR), demonstrated strong predictive ability. mdpi.com
Similarly, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors are key determinants of their antagonistic effects, while hydrophobicity was not found to be a significant factor. nih.gov In another study on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists, significant 3D-QSAR models were developed using CoMFA and CoMSIA methods. researchgate.net These models also showed a strong correlation between experimental and predicted activity, highlighting the importance of electrostatic fields, hydrophobic fields, and hydrogen bond acceptors. researchgate.net
These predictive models are crucial for the in silico design of novel compounds with enhanced biological or chemical properties. By understanding the relationship between molecular structure and activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.
Table 1: Key Studies on Predictive QSAR/SPR Models for Piperazine Analogues
| Focus of Study | Key Findings | Modeling Techniques | Important Descriptors | Reference |
|---|---|---|---|---|
| mTORC1 Inhibitors | Strong correlation between descriptors and inhibitory activity. | MLR, MNLR | ELUMO, ω, MR, Log S, PSA, n | mdpi.com |
| Antihistamine and Antibradykinin Effects | Electrostatic and steric factors are key. | CoMFA | Electrostatic and Steric Fields | nih.gov |
| TRPV1 Antagonists | Good predictive models for antagonist activity. | CoMFA, CoMSIA | Electrostatic, Hydrophobic, H-bond Acceptors | researchgate.net |
Identification of Key Molecular Descriptors for Activity Modulation
A critical aspect of QSAR and SPR modeling is the identification of key molecular descriptors that govern the activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In the context of piperazine derivatives, several studies have pinpointed specific descriptors that are crucial for modulating their biological activity. For instance, a QSAR study on aryl-piperazine derivatives with anti-malarial activity utilized a large pool of 1497 Dragon molecular descriptors, which encompass constitutional, topological, geometrical, and electronic properties. insilico.eu Another investigation into the cytotoxicity of 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density, a topological index (X2A), and geometrical indices were the most important factors. nih.gov
A study on piperazine-based mTORC1 inhibitors identified six key descriptors: the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The significance of these descriptors indicates that a combination of electronic, steric, and physicochemical properties influences the inhibitory activity of these compounds. For example, ELUMO and the electrophilicity index are related to the molecule's ability to accept electrons, which can be crucial for receptor-ligand interactions. Molar refractivity and topological polar surface area are related to the molecule's size, shape, and polarity, which affect its binding and transport properties.
The identification of these key descriptors provides a roadmap for chemists to modify the structure of this compound to enhance its desired activity. For example, altering substituents on the piperazine ring or the butyl chain could systematically change these descriptor values to optimize the compound's performance.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a biological target, such as a receptor or an enzyme.
Prediction of Binding Modes and Affinities with Biological Targets (e.g., receptors, enzymes)
Molecular docking studies have been instrumental in elucidating the binding interactions of piperazine derivatives with various biological targets. For instance, in a study of piperazine-derived inhibitors of Dipeptidyl peptidase-IV (DPP-IV), molecular docking established a good binding affinity of the lead compound at the active site, which was consistent with the observed biological data. nih.gov Similarly, docking studies of nitrophenylpiperazine derivatives as tyrosinase inhibitors helped to investigate the enzyme-inhibitor interactions at the active site. nih.gov
In the context of anticancer agents, molecular docking of phenylpiperazine derivatives of 1,2-benzothiazine showed their ability to bind to both the DNA-topoisomerase II complex and the minor groove of DNA. nih.gov For 1,2,4-triazole (B32235) based derivatives, docking studies revealed their potential to interact with cancer therapeutic targets like c-kit tyrosine kinase and protein kinase B. mdpi.com These studies provide a detailed picture of the binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
Table 2: Examples of Molecular Docking Studies on Piperazine Analogues
| Compound Class | Biological Target | Key Finding | Reference |
|---|---|---|---|
| Piperazine-derived DPP-IV inhibitors | Dipeptidyl peptidase-IV (DPP-IV) | Established good binding affinity at the active site. | nih.gov |
| Nitrophenylpiperazine derivatives | Tyrosinase | Investigated enzyme-inhibitor interactions. | nih.gov |
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-topoisomerase II complex and DNA minor groove | Demonstrated binding to both targets. | nih.gov |
| 1,2,4-Triazole based derivatives | c-kit tyrosine kinase and protein kinase B | Showed potential to interact with cancer targets. | mdpi.com |
Rational Design of Novel Derivatives based on Binding Site Interactions
The insights gained from molecular docking studies are pivotal for the rational design of novel derivatives with improved potency and selectivity. By understanding how a ligand interacts with its target's binding site, medicinal chemists can make informed decisions about which structural modifications are likely to enhance binding affinity.
For example, the rational design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents was based on introducing differentially substituted phenylpiperazines into the 1,2-benzothiazine scaffold, referencing known topoisomerase II inhibitors. nih.gov Similarly, the design of novel mdpi.comnih.govinsilico.eutriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors involved modifying four different moieties of a known inhibitor to create compounds with novel structures. frontiersin.org In another study, the design of new TRPV1 antagonists involved replacing the pyridine (B92270) ring of a known antagonist with a pyrimidine (B1678525) ring. researchgate.net
This structure-based drug design approach allows for the creation of focused libraries of compounds that are more likely to exhibit the desired biological activity. For this compound, this could involve designing analogues with additional functional groups that can form specific interactions with a target's active site, as predicted by docking simulations.
Cheminformatics and Virtual Screening Applications
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key application of cheminformatics that computationally screens large libraries of compounds to identify those that are most likely to bind to a drug target.
Virtual screening can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein and docks library compounds into the active site. nih.govresearchgate.net Ligand-based virtual screening (LBVS) uses the properties of known active compounds to identify other molecules with similar characteristics. nih.gov
The application of virtual screening has proven to be a powerful tool in drug discovery, often leading to higher "hit rates" compared to traditional high-throughput screening. nih.gov It allows for the rapid and cost-effective exploration of vast chemical spaces to identify novel lead compounds. frontiersin.org For instance, a virtual screening campaign for TRPV4 antagonists utilized both structure- and ligand-based approaches to screen a library of ion channel-modulating compounds, leading to the identification of several potential inhibitors. nih.gov
For a compound like this compound, cheminformatics and virtual screening could be employed to search large chemical databases for commercially available or synthetically accessible analogues with potentially improved properties. Furthermore, virtual libraries can be generated around the this compound scaffold and screened against various biological targets to explore new therapeutic applications.
Database Mining and Ligand-Based Virtual Screening
Database mining and ligand-based virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. The fundamental principle of ligand-based methods is that molecules with similar structures are likely to exhibit similar biological activities.
In the context of piperazine derivatives, researchers have successfully employed these techniques to discover new therapeutic agents. For instance, a multi-step virtual screening process, which included shape and chemical similarity comparisons to known active compounds, led to the identification of a novel piperazine-based insect juvenile hormone agonist. This process typically involves:
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, ionizable groups) required for biological activity. This model can be generated from a set of known active ligands.
Similarity Searching: Once a pharmacophore model or a reference compound is established, large databases of chemical compounds are searched to identify molecules that match the model or have a high degree of structural similarity to the reference.
Molecular Docking and Scoring: The identified hits from the initial screening are then often subjected to molecular docking simulations against a model of the target receptor, if available. This helps to predict the binding mode and affinity of the potential ligands. Free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can further refine the ranking of candidate compounds.
For this compound, a ligand-based virtual screening campaign could be initiated using known active compounds that target a specific receptor of interest. The trifluorobutyl moiety would be a key feature in the similarity search, potentially leading to the discovery of novel compounds with unique properties.
Fragment-Based Drug Discovery (FBDD) Contributions
Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for the development of lead compounds. Unlike traditional high-throughput screening (HTS) which screens large, drug-like molecules, FBDD starts with the identification of small, low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low affinity. These initial fragment hits are then optimized and grown into more potent lead compounds, often guided by structural biology techniques like X-ray crystallography or NMR spectroscopy.
The piperazine scaffold is a common motif found in many successful fragment libraries due to its favorable physicochemical properties and its ability to be readily modified. FBDD approaches have been instrumental in developing potent inhibitors for various targets. For example, fragment-based methods have been used to identify ligands for LC3, a key protein in autophagy, where the initial fragment hits were optimized using structure-activity relationships.
The application of FBDD to a target of interest for this compound could involve screening a fragment library to identify initial binding fragments. The trifluorobutylpiperazine moiety itself could be considered a fragment, and its binding mode could be explored. Subsequent optimization could involve linking this fragment with other identified fragments or growing the fragment to improve its binding affinity and selectivity. The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and can lead to lead compounds with better drug-like properties.
While direct computational studies on this compound are limited, the established methodologies of database mining, ligand-based virtual screening, and fragment-based drug discovery provide a clear roadmap for future in silico investigations. These powerful techniques hold the key to unlocking the therapeutic potential of this and other novel chemical entities.
Pharmacological and Biological Research Perspectives of 1 4,4,4 Trifluorobutyl Piperazine Derivatives Mechanistic and Pre Clinical in Vitro/in Vivo
Investigation of Receptor Binding Affinities and Selectivity Profiles
The versatility of the 1-(4,4,4-trifluorobutyl)piperazine scaffold allows for its incorporation into a wide array of molecular structures, leading to interactions with multiple biological targets. The following subsections detail the research findings related to the binding affinities and selectivity profiles of these derivatives at various receptors and enzymes.
Studies on Dopamine (B1211576) Receptor Modulation
Derivatives of piperazine (B1678402) are well-known for their interactions with dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neuropsychiatric disorders. While direct studies on this compound itself are limited, research on structurally related N-phenylpiperazine analogs provides valuable insights. These analogs have been shown to exhibit selective binding to the D3 versus the D2 dopamine receptor subtype. mdpi.com For instance, certain N-phenylpiperazine derivatives display high affinity for the D3 receptor with Ki values in the nanomolar range, while showing significantly lower affinity for the D2 receptor, indicating a favorable selectivity profile. mdpi.com The dopaminergic neurotoxicity of trifluoromethylphenyl piperazine (TFMPP) derivatives has also been investigated, revealing that these compounds can induce neuronal death, oxidative stress, and mitochondrial dysfunction in rat dopaminergic neurons. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| N-Phenylpiperazine Analogs | D3 | 1.4 - 43 | mdpi.com |
| N-Phenylpiperazine Analogs | D2 | >1500 | mdpi.com |
This table presents data for structurally related piperazine derivatives to infer potential activity.
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A)
The serotonergic system is another primary target for piperazine-containing compounds. The trifluoromethylphenylpiperazine (TFMPP) group, which is structurally analogous to the trifluorobutylpiperazine moiety, has been extensively studied for its interaction with serotonin receptors. TFMPP itself acts as a non-selective serotonin receptor agonist, with varying affinities for different subtypes. esmed.org It demonstrates notable agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as a weak partial agonist or antagonist at the 5-HT2A receptor. esmed.org The affinity (Ki) of TFMPP for these receptors varies, highlighting a complex interaction profile. wikipedia.org The hypoactivity induced by TFMPP is suggested to be mediated by 5-HT1C receptors. nih.gov The structure-activity relationship of phenylpiperazine-hydantoin derivatives has been explored, revealing insights into their activity at both serotonin and α1-adrenergic receptors. mdpi.com
Table 2: Serotonin Receptor Binding Affinities for Trifluoromethylphenylpiperazine (TFMPP)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT1A | 288 - 1950 | Full Agonist | wikipedia.org |
| 5-HT1B | 30 - 132 | Full Agonist | wikipedia.org |
| 5-HT1D | 282 | Full Agonist | wikipedia.org |
| 5-HT2A | 160 - 269 | Weak Partial Agonist/Antagonist | wikipedia.org |
This table provides data for the structurally related compound TFMPP.
Sigma Receptor (σ1R, σ2R) Ligand Research
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a range of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. Piperazine-containing molecules have been identified as potent sigma receptor ligands. For example, N,N'-disubstituted piperazines have been synthesized and shown to have high affinity for both σ1 and σ2 receptors. nih.gov In one study, a fluoroethylated piperazine derivative, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone, demonstrated good affinity for the σ1 receptor, comparable to clinically evaluated radiopharmaceuticals. nih.gov The affinity of this compound for σ2R was found to be lower, indicating a degree of selectivity for the σ1 subtype. nih.gov Typical neuroleptics with a piperazine or piperidine (B6355638) structure, such as haloperidol, also exhibit high affinity for sigma-1 receptors. nih.gov
Table 3: Sigma Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | σ1R | - | -9.4 | nih.gov |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | σ2R | - | -6.49 | nih.gov |
This table includes data for structurally related piperazine derivatives to suggest potential interactions.
Cholinesterase Inhibition Studies
Nicotinic Acetylcholine (B1216132) Receptor Modulators
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes in both the central and peripheral nervous systems. nih.govnih.gov They are recognized as important therapeutic targets for various conditions, including nicotine (B1678760) addiction, Alzheimer's disease, and schizophrenia. nih.gov While a broad range of natural and synthetic compounds act as agonists, antagonists, or allosteric modulators of nAChRs, specific research detailing the interaction of this compound derivatives with these receptors is currently limited in the public domain. researchgate.netnih.gov The structural features of piperazine derivatives could potentially allow for interactions with the diverse binding sites on nAChR subtypes, but this remains an area for future investigation.
Other Relevant Biological Target Interactions (e.g., mTORC1, SMYD3)
Recent research has expanded the scope of biological targets for piperazine-containing compounds beyond traditional neurotransmitter receptors.
mTORC1 Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. nih.gov A significant discovery in this area is a potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] wikipedia.orgnih.govnaphthyridin-2(1H)-one, which contains a trifluoromethylphenylpiperazine moiety. nih.gov This compound, known as Torin1, inhibits the phosphorylation of mTORC1 and mTORC2 substrates at nanomolar concentrations and displays high selectivity for mTOR over other kinases like PI3K. nih.gov
SMYD3 Ligand Research: The histone methyltransferase SMYD3 is another emerging target in cancer therapy, as its overexpression is linked to poor survival outcomes in various cancers. While direct inhibitors of SMYD3 containing the this compound scaffold have not been reported, a piperidine-4-carboxamide acetanilide (B955) compound, BCI-121, has been identified as a SMYD3 inhibitor that impairs cancer cell growth. This finding suggests the potential for designing novel piperazine-based SMYD3 inhibitors, leveraging the structural features of the this compound core to achieve potent and selective inhibition.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone |
| Haloperidol |
| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] wikipedia.orgnih.govnaphthyridin-2(1H)-one (Torin1) |
Mechanistic Studies of Biological Activity (In Vitro and In Vivo, Non-Human)
Cellular Assays for Functional Characterization (e.g., cytotoxicity in cancer cell lines, enzyme inhibition)
Derivatives of this compound have been the subject of investigation for their potential as anticancer agents, with cellular assays being a primary tool for characterizing their functional activity. In vitro studies have demonstrated that the introduction of a trifluoromethyl group can influence the cytotoxic properties of these compounds against various cancer cell lines.
One area of research has focused on vindoline-piperazine conjugates, where different N-substituted piperazine pharmacophores are attached to the vindoline (B23647) scaffold. mdpi.com Among these, derivatives containing a 1-[4-(trifluoromethyl)benzyl]piperazine (B11577) moiety have shown significant antiproliferative effects. mdpi.com For instance, compound 23 , a [4-(trifluoromethyl)benzyl]piperazine derivative, exhibited noteworthy activity against the MDA-MB-468 breast cancer cell line with a 50% growth inhibition (GI₅₀) of 1.00 μM. mdpi.com Similarly, compound 28 , which features a 4-trifluoromethylphenyl substituent, has demonstrated high efficacy and selectivity against colon cancer (COLO-205) and melanoma (SK-MEL-5) cell lines. mdpi.com These findings highlight the potential of the trifluoromethylphenyl and trifluoromethylbenzyl piperazine moieties in enhancing the cytotoxic profile of vindoline-based compounds. mdpi.com
The general structure of these vindoline-piperazine conjugates involves linking the piperazine derivative to either position 10 or 17 of the vindoline molecule through various linkers. mdpi.com The selection of the piperazine derivative, including those with trifluoromethyl groups, plays a crucial role in the resulting biological activity. mdpi.com
Beyond vindoline conjugates, other studies have explored the anticancer potential of different piperazine derivatives. For example, 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties have been designed and evaluated for their cytotoxic activity. nih.gov In this class of compounds, the substitution pattern on the phenylpiperazine ring significantly impacts their efficacy. nih.gov Specifically, derivatives with a trifluoromethyl substituent at the 3-position of the phenyl ring have been synthesized and tested. nih.gov
The cytotoxic effects of these compounds are often evaluated using colorimetric assays such as the MTT or SRB assays, which measure cell viability after a specific exposure time to the drug. mdpi.comresearchgate.net These assays provide quantitative data, such as GI₅₀ or IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. This data is crucial for comparing the potency of different derivatives and identifying promising candidates for further development.
| Compound | Derivative Type | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 23 | [4-(Trifluoromethyl)benzyl]piperazine-vindoline conjugate | MDA-MB-468 (Breast) | 1.00 μM | mdpi.com |
| 28 | 4-Trifluoromethylphenyl-vindoline conjugate | COLO-205 (Colon) | -90.33% growth | mdpi.com |
| 28 | 4-Trifluoromethylphenyl-vindoline conjugate | SK-MEL-5 (Melanoma) | -92.46% growth | mdpi.com |
| BS Series | Phenylpiperazine derivative of 1,2-benzothiazine with 3-trifluoromethylphenyl substituent | MCF7 (Breast) | Cytotoxic | nih.gov |
Enzyme Inhibition Kinetics and Mechanism of Action Studies
The trifluoromethyl group in this compound derivatives can significantly influence their interaction with enzymes, making them subjects of interest in enzyme inhibition studies. The kinetic analysis of enzyme inhibition provides valuable insights into the mechanism by which these compounds exert their biological effects. mdpi.comresearchgate.net
One of the key areas of investigation is the inhibition of monoamine oxidases (MAOs), which are important drug targets for neurological disorders. nih.gov Novel series of 1,2,4-triazole-piperazine derivatives have been designed and screened for their inhibitory activities against human MAO-A and MAO-B. nih.gov The substitution pattern on the phenyl ring of the piperazine moiety, including the presence and position of electron-withdrawing groups like trifluoromethyl, can affect the inhibitory potency and selectivity. nih.gov For instance, in a series of 1,2,4-triazole-piperazine hybrids, compounds with substituents at the 4-position of the phenyl ring showed significant MAO-A inhibitory activity. nih.gov
Another important enzyme target is tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net Derivatives of 4-(4-hydroxyphenyl)piperazine have been synthesized and assayed for their inhibitory effects on tyrosinase. nih.govresearchgate.net Kinetic studies, often visualized through Lineweaver-Burk plots, can elucidate the mechanism of inhibition, such as competitive, noncompetitive, or uncompetitive inhibition. researchgate.netkhanacademy.org For example, some (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been shown to act as competitive inhibitors of the diphenolase activity of tyrosinase. nih.gov
The inhibition of enzymes involved in cancer progression, such as topoisomerases, is another active area of research. nih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential topoisomerase II inhibitors. nih.gov Molecular docking studies are often employed to predict the binding modes of these compounds within the active site of the enzyme, providing a rationale for their inhibitory activity. nih.gov
The general principles of enzyme kinetics, including the Michaelis-Menten equation and its integrated forms, are fundamental to these studies. mdpi.comresearchgate.net The presence of an inhibitor can alter the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in a manner characteristic of the inhibition mechanism. khanacademy.org For example, a competitive inhibitor increases the apparent Km without affecting Vmax, while a noncompetitive inhibitor decreases Vmax without affecting Km. khanacademy.org
| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings | Reference |
| 1,2,4-Triazole-piperazine derivatives | Monoamine Oxidase-A (MAO-A) | Not specified | Compounds with 4-position phenyl substitution showed significant inhibition. | nih.gov |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | Tyrosinase | Competitive | Proved to be more potent than the reference compound kojic acid. | nih.govresearchgate.net |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Not specified | Designed as potential inhibitors with cytotoxic activity against cancer cells. | nih.gov |
Investigation of Permeation Enhancement Mechanisms in Biological Barriers (e.g., intestinal mucosae)
The ability of a drug to cross biological barriers, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. Certain chemical compounds, known as permeation enhancers, can facilitate the transport of poorly permeable drugs across these barriers. latticescipub.comresearchgate.net Derivatives of piperazine, including those with trifluoromethyl substitutions, have been investigated for their potential as intestinal permeation enhancers. nih.govnih.gov
The primary mechanism by which many permeation enhancers work is by transiently opening the tight junctions between epithelial cells, thereby increasing paracellular permeability. nih.gov This allows for the passage of molecules that would otherwise be unable to cross the epithelial layer. The efficacy and mechanism of these enhancers are often studied using in vitro models of the intestinal epithelium, such as Caco-2 cell monolayers, or ex vivo models using isolated intestinal mucosae in Ussing chambers. nih.govnih.gov
Studies on 1-phenylpiperazine (B188723) and its derivatives have provided insights into the structure-activity relationships for permeation enhancement. nih.gov It has been shown that substitutions on the phenyl ring can significantly affect both the efficacy and toxicity of these compounds. For example, aliphatic substitutions on the phenyl ring of 1-phenylpiperazine resulted in efficacy and toxicity profiles comparable to the parent compound, while hydroxyl or primary amine substitutions increased toxicity. nih.gov This suggests that the lipophilicity and electronic properties of the substituent play a crucial role.
The mechanism of action of these enhancers can be complex, involving interactions with various cellular components and signaling pathways. For instance, the permeation-enhancing effect of 1-phenylpiperazine has been linked to the modulation of tight junction proteins, partially mediated by myosin light chain kinase and the stimulation of transepithelial chloride secretion. nih.gov Furthermore, some piperazine derivatives may exert their effects through interactions with specific receptors, such as 5-HT₄ receptors. nih.gov
The reversibility of the permeation enhancement is a critical factor for the safety of these compounds. Ideally, the enhancer should cause a temporary increase in permeability that returns to normal after the drug has been absorbed. nih.gov The recovery of transepithelial electrical resistance (TEER), a measure of the integrity of the epithelial barrier, is often used to assess the reversibility of the enhancer's effect. nih.gov
| Permeation Enhancer Class | Model System | Mechanism of Action | Key Findings | Reference |
| 1-Phenylpiperazine and its derivatives | Caco-2 cell monolayers | Modulation of tight junctions | Aliphatic substitutions on the phenyl ring maintained efficacy with comparable or lower toxicity than 1-phenylpiperazine. | nih.gov |
| 1-Phenylpiperazine (PPZ) | Rat ileal and colonic mucosae in Ussing chambers | Opening of tight junctions, mediated by myosin light chain kinase and stimulation of chloride secretion | PPZ reversibly increased the permeability of marker molecules with acceptable levels of tissue damage. | nih.gov |
Antioxidant Activity Investigations (in vitro)
The search for novel antioxidant compounds is driven by the understanding that oxidative stress plays a significant role in the pathogenesis of numerous diseases. jrespharm.com Piperazine derivatives, including those with a this compound scaffold, have been investigated for their potential antioxidant properties. nih.govresearchgate.netnih.gov
In vitro antioxidant activity is typically assessed using a variety of assays that measure different aspects of antioxidant capacity. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and methods to assess the reduction of metal ions, such as the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov These assays provide quantitative measures of a compound's ability to neutralize free radicals or reduce pro-oxidants.
Studies on various piperazine derivatives have shown that their antioxidant activity is highly dependent on their chemical structure. For instance, in a series of flavone (B191248) derivatives containing a piperazine moiety, the presence of a methoxy (B1213986) group on the phenylpiperazine ring was associated with better antioxidant activity. nih.gov Similarly, in a study of piperazine derivatives with a xanthine (B1682287) moiety, the presence of a hydroxyl group was found to be crucial for their antioxidant properties. nih.gov
The antioxidant activity of piperazine-substituted indole (B1671886) derivatives has also been investigated. jrespharm.com Some of these compounds have demonstrated DPPH free radical scavenging activity comparable to that of Vitamin E. jrespharm.com The position and nature of substituents on the indole and piperazine rings influence the antioxidant potential. jrespharm.com
| Derivative Class | Antioxidant Assay(s) | Key Findings | Reference |
| Flavone derivatives with a piperazine moiety | DPPH, ABTS, FRAP | Methoxy group on the phenylpiperazine ring enhanced antioxidant activity. | nih.gov |
| Piperazine derivatives with a xanthine moiety | DPPH, ABTS, FRAP, lipid peroxidation | The presence of a hydroxyl group was essential for antioxidant properties. | nih.gov |
| Piperazine substituted indole derivatives | DPPH, superoxide (B77818) anion scavenging, lipid peroxidation inhibition | Some derivatives showed DPPH scavenging activity comparable to Vitamin E. | jrespharm.com |
Antimicrobial Activity Studies (in vitro)
The emergence of multidrug-resistant microorganisms has created an urgent need for the development of new antimicrobial agents. researchgate.netijcmas.com Piperazine derivatives have been explored as a source of novel compounds with potential antibacterial and antifungal activities. researchgate.netnih.govresearchgate.netnih.gov The inclusion of a trifluoromethyl group, as in this compound, can influence the antimicrobial spectrum and potency of these compounds.
The antimicrobial activity of these derivatives is typically evaluated in vitro using methods such as the disk diffusion method or by determining the minimum inhibitory concentration (MIC). researchgate.netijcmas.com The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. These studies are conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net
Research on various N-alkyl and N-aryl piperazine derivatives has shown that many of these compounds exhibit significant activity against bacterial strains, although their antifungal activity may be less pronounced. nih.gov The nature of the substituent on the piperazine nitrogen is a key determinant of the antimicrobial profile.
In the context of fluorinated quinolones, which are a major class of antibacterial agents, modifications at the C-7 position with piperazine derivatives have been extensively studied. researchgate.net The introduction of different substituents on the piperazine ring can modulate the antibacterial spectrum and activity. While specific studies focusing solely on the this compound moiety in this context are not detailed in the provided results, the general principle of modifying the piperazine substituent to enhance antimicrobial properties is well-established.
The mechanism of action of these antimicrobial piperazine derivatives can vary. For some, it may involve the inhibition of essential bacterial enzymes, while for others, it could be related to the disruption of the bacterial cell membrane or other cellular processes.
It is important to note that the antimicrobial activity is highly structure-dependent. The presence of a trifluoromethyl group can impact factors such as lipophilicity and electronic properties, which in turn can affect the compound's ability to penetrate bacterial cell walls and interact with its target.
| Derivative Class | Test Organisms | Key Findings | Reference |
| N-Alkyl and N-Aryl Piperazine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus spp. | Significant activity against bacterial strains, less active against fungi. | nih.gov |
| Piperazine Derivatives | Gram-positive and Gram-negative bacteria | Many synthesized compounds showed significant antimicrobial properties. | researchgate.net |
| 4,4'-Bipyridine Derivatives | Bacteria and Candida albicans | Diquaternary salts of 4,4'-bipyridinium possess remarkable antimicrobial and antifungal activity. | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. scirp.orgresearchgate.net For this compound derivatives, SAR studies aim to elucidate the impact of the trifluorobutyl group and other substituents on their pharmacological properties. These studies are crucial for the rational design of more potent and selective compounds. nih.govnih.gov
In the context of anticancer agents, SAR studies of vindoline-piperazine conjugates have shown that the nature and position of the substituent on the piperazine ring are critical for cytotoxic activity. mdpi.com The presence of a trifluoromethyl group on the phenyl or benzyl (B1604629) moiety attached to the piperazine has been associated with enhanced potency against certain cancer cell lines. mdpi.com This suggests that the electronic properties and steric bulk of the trifluoromethyl group contribute favorably to the interaction with the biological target.
Similarly, for 1,2-benzothiazine derivatives with phenylpiperazine substituents, the substitution pattern on the phenyl ring is a key determinant of their cytotoxic effects. nih.gov The presence of a trifluoromethyl group at the 3-position of the phenyl ring is a specific modification that has been explored in these studies. nih.gov
In the realm of enzyme inhibitors, SAR studies of 1,2,4-triazole-piperazine derivatives as MAO inhibitors have highlighted the importance of the substitution on the phenyl ring. nih.gov The position and electronic nature of the substituent, which could include a trifluoromethyl group, can significantly influence the inhibitory activity and selectivity for MAO-A versus MAO-B.
For intestinal permeation enhancers, SAR studies of 1-phenylpiperazine derivatives have revealed that the type of substituent on the phenyl ring affects both efficacy and toxicity. nih.gov While specific data on a trifluorobutyl substituent is not provided, the general finding that aliphatic substitutions can maintain efficacy with potentially lower toxicity is a valuable insight for designing new enhancers. nih.gov
The lipophilicity conferred by the trifluorobutyl group is another important aspect to consider in SAR and SMR studies. Changes in lipophilicity can affect a compound's ability to cross cell membranes, its distribution in the body, and its interaction with hydrophobic pockets in target proteins. scirp.org
Elucidation of Key Structural Features for Biological Response
The piperazine ring itself, a symmetrical diamine, often acts as a versatile linker or scaffold, connecting different pharmacophoric groups. nih.gov Its ability to exist in different conformations, such as the chair and boat forms, allows for optimal positioning of substituents for interaction with biological targets. researchgate.net The nitrogen atoms of the piperazine ring are crucial for its chemical reactivity and can be substituted to modulate the compound's physicochemical properties and biological activity.
The nature of the substituent at the N4 position of the piperazine ring plays a pivotal role in determining the pharmacological profile. For instance, in a series of novel trifluoromethylpyridine piperazine derivatives designed as potential plant activators, the substitution at the opposite end of the piperazine ring was critical for their antiviral activity. nih.gov Similarly, in the development of acetyl-CoA carboxylase (ACC) inhibitors, optimization of the substituents on the nitrogen of a piperidine ring attached to the piperazine led to the identification of potent inhibitors. nih.gov
The following table summarizes the key structural components and their general contribution to the biological response of piperazine derivatives.
| Structural Feature | General Contribution to Biological Response |
| Piperazine Ring | Core scaffold, provides a specific conformational framework, and its nitrogen atoms are key interaction points. |
| 1-(4,4,4-Trifluorobutyl) Group | Influences lipophilicity, metabolic stability, and binding affinity. |
| N4-Substituent | Largely determines the specific pharmacological activity and target selectivity. |
Impact of the Trifluorobutyl Moiety on Binding and Activity
Furthermore, the trifluoromethyl group can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes, such as the blood-brain barrier. ontosight.ai This property is particularly important for drugs targeting the central nervous system. In the context of enzyme inhibition, the trifluorobutyl moiety can contribute to stronger binding to the active site of an enzyme. For instance, derivatives of 1-piperazine- and 1-homopiperazine-carboxylates are being investigated as inhibitors of FAAH enzymes. google.com
Research on a trifluoromethylphenyl piperazine derivative demonstrated high affinity for 5-hydroxytryptamine-1A (5-HT1A) receptor sites in the rat brain. nih.gov This high affinity is likely influenced by the presence of the trifluoromethylphenyl group, which includes the trifluoromethyl moiety. The compound showed selectivity for 5-HT1A sites over other serotonin receptor subtypes. nih.gov
The table below illustrates the effects of the trifluorobutyl moiety on key molecular properties.
| Property | Impact of the Trifluorobutyl Moiety |
| Lipophilicity | Generally increases, potentially enhancing membrane permeability. |
| Metabolic Stability | Often increases due to the strength of the C-F bond, making the compound more resistant to metabolic degradation. |
| Binding Affinity | Can be enhanced through specific interactions with the target protein, such as hydrophobic or electrostatic interactions. |
| Target Selectivity | Can contribute to a more specific binding profile for a particular receptor or enzyme subtype. |
Conformational Requirements for Receptor Recognition and Enzyme Inhibition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target and elicit a response. For this compound derivatives, the specific conformation adopted by the molecule determines how well it fits into the binding pocket of a receptor or the active site of an enzyme.
Computational analysis and techniques like NMR spectroscopy are often used to study the conformational preferences of these molecules. nih.gov For example, studies on conformationally constrained analogues of other piperidine-containing compounds have shown that restricting the rotation of aryl rings can lead to reduced affinity and potency if the constrained conformation is not optimal for receptor interaction. nih.gov This highlights the importance of conformational flexibility for some ligands to adopt the ideal binding pose.
The binding of a ligand to a receptor or enzyme is a dynamic process. The ligand may undergo conformational changes upon binding to achieve a more stable interaction. The trifluorobutyl group, with its size and electronic properties, will influence these conformational preferences and the energy barriers for rotation around single bonds. Understanding these conformational requirements is essential for the rational design of more potent and selective this compound derivatives.
Applications of 1 4,4,4 Trifluorobutyl Piperazine As a Building Block in Advanced Chemical Synthesis
Role in the Synthesis of Complex Heterocyclic Systems
The piperazine (B1678402) ring is one of the most common heterocycles found in biologically active compounds, prized for its synthetic tractability and its ability to influence the physicochemical properties of a molecule. nih.gov The trifluorobutyl group adds another layer of functionality, making 1-(4,4,4-trifluorobutyl)piperazine a sought-after precursor in complex synthesis.
The piperazine nucleus serves as an ideal scaffold for arranging pharmacophoric groups in the correct spatial orientation for interaction with biological targets. nih.gov The secondary amine of the this compound can readily participate in various coupling reactions to build more elaborate, polycyclic systems. For instance, piperazine derivatives are crucial intermediates in the synthesis of potent kinase inhibitors used in cancer therapy, such as Bosutinib and Ponatinib, which feature a central piperazine ring connecting different aromatic and heterocyclic moieties. nih.gov
Similarly, piperazine-based synthons are used to create pyrimidin-4-one derivatives, which have shown potent inhibitory activity against enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov In these syntheses, a piperazine unit is typically coupled to a pyrimidinone core, demonstrating how the piperazine scaffold facilitates the construction of fused or linked heterocyclic systems. nih.gov Another significant class of compounds, the oxazolidinones, which are potent antimicrobial agents, often incorporate a phenylpiperazine moiety. google.com The synthetic routes to these drugs highlight the utility of functionalized piperazines in building complex, multi-ring structures with significant therapeutic value. google.com
The this compound unit is not just an endpoint; it is also a valuable starting material for creating other specialized fluorinated molecules. The presence of the trifluoromethyl group is a key feature, and synthetic strategies often focus on preserving this group while modifying other parts of the molecule.
Strategies have been developed for the diastereoselective synthesis of multi-fluorinated piperidines from fluoropyridine precursors, showcasing methods to create highly functionalized fluorinated heterocycles. nih.gov While not starting from trifluorobutylpiperazine itself, these methods illustrate the chemical principles that could be applied to further functionalize the piperazine ring or the butyl chain. The trifluorobutyl group provides a stable, lipophilic, and metabolically robust anchor, while the second nitrogen atom of the piperazine ring remains available for derivatization. This allows for the introduction of other functional groups, radiolabels, or reactive handles for bioconjugation, transforming the initial building block into a more complex and specialized fluorinated compound. For example, fluorinated piperazine building blocks like potassium ((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)trifluoroborate serve as reagents for introducing piperazine moieties into molecules under mild conditions. bldpharm.com
Development of Chemical Probes and Research Tools
Beyond its role in drug discovery, this compound is a key component in the synthesis of sophisticated tools for chemical biology research. These tools are designed to investigate biological processes, identify protein targets, and visualize molecular interactions in real-time.
To study the interaction of a ligand with its biological target, such as a receptor or enzyme, researchers often synthesize labeled analogues of the compound. These analogues contain an isotopic or fluorescent tag that allows for their detection and quantification. The piperazine scaffold is well-suited for the introduction of such labels.
Radiolabeling for PET Imaging: Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that requires ligands labeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). Phenylpiperazine derivatives are frequently used as PET tracers. nih.gov For example, a library of ¹¹C-labeled piperazine-based ligands was synthesized to image the vesicular acetylcholine (B1216132) transporter (VAChT), a key marker for cholinergic neurons. nih.gov Similarly, ¹⁸F-labeling of phenylpiperazines has been achieved via palladium-catalyzed N-arylation of ¹⁸F-fluoro-iodobenzene precursors, creating probes for studying dopamine (B1211576) receptors. researchgate.net The trifluorobutyl group in this compound would offer metabolic stability to such tracers, potentially improving their imaging properties.
Probes for Receptor Binding Assays: The development of selective ligands for dopamine receptors, particularly the D3 subtype, is an area of intense research, as these receptors are implicated in drug addiction. nih.gov Numerous high-affinity D3 receptor ligands have been synthesized based on a 4-phenylpiperazine scaffold linked to an arylcarboxamide moiety. epa.govnih.gov These compounds serve as invaluable research tools to probe the structure and function of the D3 receptor. The binding affinities of these piperazine analogues are determined in competitive binding assays, often using a radiolabeled standard. The data from these studies reveal critical structure-activity relationships (SAR).
Below is a table summarizing the binding affinities of several piperazine-based analogues for dopamine receptors, illustrating how structural modifications impact affinity and selectivity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | D2/D3 Selectivity Ratio | Reference |
| 12b | Dopamine D3 | 0.3 | ~133-177 | nih.gov |
| Dopamine D2 | 40-53 | nih.gov | ||
| 12c | Dopamine D3 | 0.9 | ~44-59 | nih.gov |
| Dopamine D2 | 40-53 | nih.gov | ||
| Compound 29 | Dopamine D3 | 0.7 | 133 | epa.gov |
| Dopamine D2 | 93.3 | epa.gov | ||
| 8d | Dopamine D3 | >1000-fold selective | >1000 | nih.gov |
| 8j | Dopamine D3 | 2.6 | >1000 | nih.gov |
| PG01037 | Dopamine D3 | 1-5 | >100 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Fluorescent Probes: In addition to radiolabeling, fluorescent tags can be attached to a piperazine-based ligand. These fluorescent probes are used in techniques like confocal microscopy and live-cell imaging to visualize the location and dynamics of the target protein within a cell. nih.gov
A fundamental challenge in chemical biology is identifying the specific protein targets of a bioactive small molecule. nih.govnih.gov Affinity chromatography is a powerful technique used for this purpose. thermofisher.comunc.edu The process involves creating an "affinity probe" by chemically modifying the bioactive compound.
This modification typically involves three key components:
The core bioactive scaffold: In this case, a derivative of this compound.
A reactive group: Often a photo-reactive group (like a benzophenone (B1666685) or diazirine) that can form a covalent bond with the target protein upon UV irradiation. nih.gov
A purification tag: Most commonly a biotin (B1667282) molecule, which has an extremely high affinity for streptavidin-coated beads. nih.govnih.gov
The resulting affinity probe is incubated with a cell lysate. Upon UV exposure, the probe covalently crosslinks to its binding partners. The lysate is then passed through a column containing streptavidin beads, which capture the biotin-tagged probe along with its covalently attached protein target(s). After washing away non-specific proteins, the captured proteins are eluted, identified by mass spectrometry, and validated as true targets. nih.gov A molecule like this compound is an excellent starting point for such a probe due to its modifiable piperazine nitrogen, which allows for the straightforward attachment of a linker containing the photoreactive group and biotin tag.
Potential in Materials Science and Polymer Chemistry
While the primary applications of this compound are in the life sciences, its structural features suggest potential uses in materials science. The incorporation of trifluoromethyl groups into polymers and other materials is known to enhance properties such as:
Thermal stability
Chemical resistance
Lipophilicity and hydrophobicity
Low surface energy
The bifunctional nature of the piperazine ring allows it to act as a monomer or a cross-linking agent in polymerization reactions. For example, it could be incorporated into polyamides or polyurethanes. The resulting fluorinated polymers could exhibit unique surface properties, making them suitable for applications in specialized coatings, membranes, or advanced textiles.
Furthermore, trifluoromethylated aromatic compounds are explored as herbicides. nih.gov For example, 1,2,4-triazole (B32235) derivatives containing a trifluoromethylphenyl group have been discovered as potent phytoene (B131915) desaturase (PDS) inhibitors. nih.gov This suggests that the trifluorobutylpiperazine scaffold could potentially be explored for applications in agrochemicals, where metabolic stability and target affinity are also crucial design parameters.
Incorporation into Functional Polymers and Hybrid Materials
The synthesis of functional polymers and hybrid materials often relies on the strategic selection of monomers that introduce specific properties to the final product. While direct research on the incorporation of this compound into polymers and hybrid materials is limited, the broader class of piperazine-containing monomers offers insights into its potential. The piperazine moiety is a well-established component in polymer chemistry, valued for its ability to introduce basicity, improve thermal stability, and act as a flexible linker.
The presence of the trifluorobutyl group in this compound is anticipated to confer unique characteristics to polymeric structures. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance properties such as chemical resistance, thermal stability, and hydrophobicity. These attributes are highly sought after in the design of specialty polymers for applications in demanding environments, such as high-performance coatings, membranes for separations, and advanced composites.
The synthesis of polymers from this compound could potentially be achieved through various polymerization techniques. For instance, the secondary amine in the piperazine ring can readily participate in condensation polymerization with difunctional monomers like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Furthermore, functionalization of the second nitrogen of the piperazine ring with a polymerizable group, such as a vinyl or an epoxy moiety, would allow for its participation in addition or ring-opening polymerization.
Design of Ligands for Metal Coordination in Catalysis or Sensors
The piperazine scaffold is a common structural motif in the design of ligands for metal coordination chemistry. The two nitrogen atoms of the piperazine ring can act as donor atoms, binding to a metal center to form stable complexes. The substituent on the piperazine nitrogen plays a crucial role in modulating the electronic and steric properties of the resulting ligand, thereby influencing the catalytic activity or sensing capability of the metal complex.
The introduction of the 4,4,4-trifluorobutyl group onto the piperazine ring presents an intriguing modification for ligand design. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the electron density on the piperazine nitrogens. This electronic effect can tune the Lewis basicity of the donor atoms, which in turn affects the stability and reactivity of the corresponding metal complexes.
In the realm of catalysis, ligands based on this compound could be employed to modulate the activity and selectivity of metal catalysts. For example, in transition metal-catalyzed cross-coupling reactions, the electronic properties of the ligand are known to have a profound influence on the reaction outcome. The trifluorobutyl group could enhance the stability of the catalyst or influence the rate-determining step of the catalytic cycle.
For sensor applications, the trifluorobutyl group could be exploited to enhance the selectivity and sensitivity of a metal-based sensor. The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, with specific analytes, leading to a more selective binding event. Furthermore, the hydrophobicity imparted by the trifluorobutyl group could be advantageous for the development of sensors that operate in organic media or for the detection of nonpolar analytes.
While specific research on metal complexes of this compound is not yet widely reported, the fundamental principles of coordination chemistry suggest that this compound holds promise as a versatile building block for the rational design of novel catalysts and sensors. Further experimental studies are warranted to fully explore the potential of this fluorinated piperazine derivative in these exciting areas of chemical science.
Future Directions and Emerging Research Avenues for 1 4,4,4 Trifluorobutyl Piperazine Research
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of piperazine (B1678402) derivatives has traditionally relied on multi-step processes that can be time-consuming and resource-intensive. acs.org Future research is increasingly focused on the development of novel and sustainable synthetic methodologies to construct and diversify the 1-(4,4,4-trifluorobutyl)piperazine scaffold.
One promising approach is the de novo assembly of the piperazine ring through multicomponent reactions (MCRs). acs.orgnih.gov MCRs, such as the Ugi reaction, allow for the rapid and diverse assembly of complex molecules from simple, readily available starting materials in a single step. nih.gov This strategy offers significant advantages over traditional linear synthesis, including improved atom economy, reduced waste, and the ability to generate large libraries of analogues for screening. acs.org For instance, a multicomponent Ugi approach followed by an intramolecular SN2 cyclization has been successfully used to create substituted piperazines, a method that could be adapted for the synthesis of this compound derivatives. nih.gov
Furthermore, there is a growing emphasis on "green chemistry" principles in pharmaceutical manufacturing. This includes the use of ultrasound-assisted synthesis, which can accelerate reaction times and improve yields for piperazine-based compounds. nih.gov Palladium-catalyzed carbonylation reactions also represent a modern tool for creating complex fluorinated molecules, offering a potential route to novel derivatives. acs.org The development of such efficient and environmentally friendly protocols will be crucial for the sustainable production of new drug candidates based on the this compound core. chemistryworld.com
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is becoming an indispensable tool in modern drug discovery. For this compound, advanced computational approaches are set to play a pivotal role in predicting the properties of new analogues and in the de novo design of compounds with desired activity profiles.
Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR), can help researchers understand how modifications to the this compound scaffold will affect a molecule's biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govfrontiersin.org These models are built on large datasets and can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov
De novo design algorithms, combined with molecular docking and molecular dynamics simulations, allow for the creation of entirely new molecules tailored to fit the binding site of a specific biological target. nih.govnih.gov For example, a computational algorithm was used to design novel benzylpiperazine derivatives as selective inhibitors of the anti-apoptotic protein Mcl-1. nih.gov A similar approach could be used to design novel this compound-containing ligands. Molecular docking studies can predict the binding modes of these designed compounds, helping to rationalize their affinity and selectivity, as has been demonstrated for other piperazine derivatives targeting human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk
Diversification of Biological Target Spectrum for Novel Modulators
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a wide array of pharmacologically active compounds with diverse biological targets. nih.govresearchgate.netresearchgate.net While existing research has explored certain applications, the full therapeutic potential of the this compound moiety is likely much broader. Future research will focus on diversifying the range of biological targets for which novel modulators containing this scaffold are developed.
The versatility of the piperazine structure allows it to interact with a wide range of biological systems, including receptors, enzymes, and ion channels. nih.gov Piperazine derivatives have shown activity as anticancer, antibacterial, antifungal, anti-inflammatory, and antidepressant agents. researchgate.netresearchgate.netnih.gov For example, fluorinated piperazine analogues have been investigated as potential antiplasmodial candidates for treating malaria. nih.gov
Future work will likely involve screening this compound derivatives against a wider panel of biological targets to uncover new therapeutic opportunities. This could include exploring their potential as calcium channel blockers or as inhibitors of other important cellular targets. nih.gov Structure-activity relationship (SAR) studies will be crucial in this endeavor to understand how structural modifications influence activity and selectivity for different targets. frontiersin.org
Development of Multi-Target Ligands Incorporating the Trifluorobutylpiperazine Moiety
Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery that aims to address this complexity. nih.gov The this compound scaffold is well-suited for incorporation into MTDLs due to its versatile linking capabilities and favorable pharmacokinetic properties. researchgate.net
The MTDL strategy involves designing a single chemical entity that combines pharmacophores capable of interacting with two or more distinct targets. nih.gov This can lead to synergistic therapeutic effects and a better side-effect profile compared to administering multiple individual drugs. nih.gov For instance, research has focused on designing ligands that can simultaneously target multiple proteins involved in the pathology of Alzheimer's disease. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery Workflows
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the entire drug discovery and development pipeline. nih.govnih.gov For the this compound scaffold, the integration of AI/ML offers unprecedented opportunities to accelerate the design and discovery of new therapeutic agents. researchgate.net
Furthermore, AI can significantly enhance the efficiency of lead optimization by predicting ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties with high accuracy. nih.govnih.gov This helps to identify promising candidates early in the discovery process and reduce the high attrition rates in clinical trials. As AI technologies continue to mature, their integration into the research and development workflows for this compound derivatives will become standard practice, leading to faster and more cost-effective discovery of new medicines. researchgate.net
Q & A
Q. What are the standard synthetic routes for 1-(4,4,4-Trifluorobutyl)piperazine?
The synthesis typically involves alkylation of piperazine with a trifluorobutyl halide. A common method includes reacting piperazine with 4,4,4-trifluorobutyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours. Monitoring via TLC (e.g., hexane:ethyl acetate, 2:1) ensures reaction completion. Post-reaction, extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) yield the product . Microwave-assisted synthesis (50°C, 200 W, 10 min) can accelerate reaction times, as demonstrated in analogous piperazine derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the trifluorobutyl chain (δ ~2.5–3.5 ppm for CF₃-proximal protons) and piperazine ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : For purity assessment (>95% purity is typical for research-grade material) .
- Elemental Analysis : To verify C, H, N, and F content .
Q. How does the trifluorobutyl substituent influence the compound’s physicochemical properties?
The CF₃ group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Its electron-withdrawing nature stabilizes the piperazine ring against oxidation. Computational tools like SwissADME predict a polar surface area <80 Ų, suggesting moderate blood-brain barrier penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Selection : DMF increases nucleophilicity of piperazine, while acetonitrile reduces side reactions.
- Base Optimization : NaH minimizes hydrolysis of trifluorobutyl halides compared to K₂CO₃ .
- Temperature Control : Microwave irradiation (50–80°C) reduces reaction time from hours to minutes .
- Purification : Reverse-phase HPLC (C18 column, methanol:water gradient) resolves closely related impurities .
Q. What strategies address discrepancies in reported biological activity data for piperazine derivatives?
- Structural Analog Comparison : Compare this compound with analogues like 1-(3-Fluorocyclobutyl)piperazine. Fluorine position impacts receptor binding; para-substitution often enhances affinity for CNS targets .
- Assay Validation : Use standardized tyrosinase inhibition or receptor-binding assays (e.g., IC₅₀ values <1 µM indicate high potency) .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers due to assay variability .
Q. How can computational modeling guide the design of this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like dopamine D3 receptors. Trifluorobutyl groups may occupy hydrophobic pockets, as seen in similar ligands .
- QSAR Models : Corrogate substituent effects (e.g., CF₃ vs. Cl) on bioactivity using descriptors like molar refractivity and Hammett constants .
- PAINS Filtering : SwissADME screens for pan-assay interference compounds to exclude false positives .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Safety : Handle trifluorobutyl halides in fume hoods due to volatility and toxicity .
- Cost-Efficiency : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for bulk purification .
- Batch Consistency : Implement QC protocols (e.g., NMR and HPLC for every batch) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
